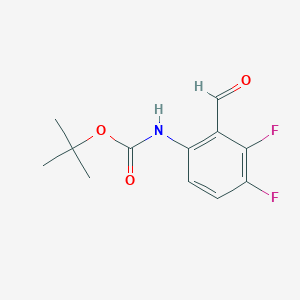
tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate is a chemical compound with the molecular formula C12H13F2NO3 and a molecular weight of 257.2 g/mol. This compound is known for its applications in various scientific fields, including chemistry, biology, and pharmacology.
Preparation Methods
The synthesis of tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3,4-difluoro-2-formylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted carbamates.
Scientific Research Applications
Tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved in these interactions are often studied using techniques like molecular docking and enzyme assays.
Comparison with Similar Compounds
Tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate can be compared with similar compounds such as:
Tert-butyl N-(4-formylbenzyl)carbamate: This compound has a similar structure but lacks the difluoro substituents, which can affect its reactivity and biological activity.
Tert-butyl (3-formylphenyl)carbamate: This compound also lacks the difluoro substituents and has different chemical properties and applications.
Tert-butyl (4-bromobutyl)carbamate: This compound has a different substituent (bromobutyl) and is used in different synthetic applications.
Properties
Molecular Formula |
C12H13F2NO3 |
|---|---|
Molecular Weight |
257.23 g/mol |
IUPAC Name |
tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate |
InChI |
InChI=1S/C12H13F2NO3/c1-12(2,3)18-11(17)15-9-5-4-8(13)10(14)7(9)6-16/h4-6H,1-3H3,(H,15,17) |
InChI Key |
KJSHLMIOGHDRPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















